molecular formula C27H32O9 B12382629 Isovaleroyl oxokadsuranol

Isovaleroyl oxokadsuranol

Cat. No.: B12382629
M. Wt: 500.5 g/mol
InChI Key: NLKPUZXCJQUGOU-HKDCMIOASA-N
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Description

Isovaleroyl oxokadsuranol is a lignan compound isolated from the plant Kadsura longipedunculata . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isovaleroyl oxokadsuranol can be synthesized through various organic synthesis techniques. The primary method involves the extraction and isolation from Kadsura longipedunculata . The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Isovaleroyl oxokadsuranol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Isovaleroyl oxokadsuranol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isovaleroyl oxokadsuranol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Isovaleroyl oxokadsuranol is unique among lignans due to its specific structure and biological activities. Similar compounds include:

    Schisandrin: Another lignan from the same plant family with hepatoprotective properties.

    Gomisin: A lignan with antioxidant and anti-inflammatory effects.

    Deoxyschisandrin: Known for its anticancer properties.

This compound stands out due to its distinct chemical structure and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H32O9

Molecular Weight

500.5 g/mol

IUPAC Name

[(1S,12R,13R,15R)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] 2-methylbutanoate

InChI

InChI=1S/C27H32O9/c1-7-12(2)26(30)36-21-14(4)13(3)20(28)16-9-17(31-5)23(32-6)25(29)27(16)10-33-24-19(27)15(21)8-18-22(24)35-11-34-18/h8-9,12-14,20-21,28H,7,10-11H2,1-6H3/t12?,13?,14-,20-,21-,27+/m1/s1

InChI Key

NLKPUZXCJQUGOU-HKDCMIOASA-N

Isomeric SMILES

CCC(C)C(=O)O[C@@H]1[C@@H](C([C@H](C2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C

Canonical SMILES

CCC(C)C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C

Origin of Product

United States

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